Methyl 4-amino-3-fluoro-5-iodobenzoate

Description

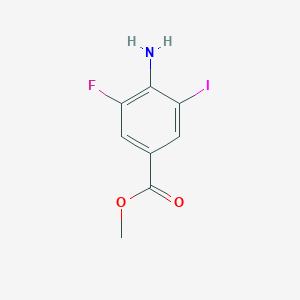

Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS: 1123172-01-9) is a halogenated benzoate ester with the molecular formula C₈H₇FINO₂ and a molecular weight of 295.05 g/mol . This compound features a benzoate backbone substituted with amino (-NH₂), fluoro (-F), and iodo (-I) groups at positions 4, 3, and 5, respectively. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis and organic chemistry, particularly for introducing iodine into aromatic systems.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-amino-3-fluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABNKPUBBFHERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672542 | |

| Record name | Methyl 4-amino-3-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-01-9 | |

| Record name | Methyl 4-amino-3-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS No. 1123172-01-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFINO

- Molecular Weight : 277.06 g/mol

- Appearance : Typically appears as a crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances the compound's binding affinity and specificity. The amino group can participate in hydrogen bonding, which is crucial for the interaction with biological macromolecules.

Biological Activities

-

Antimicrobial Activity

- This compound has been studied for its antimicrobial properties against various bacterial strains, particularly Gram-negative bacteria.

- Case Study : In a study evaluating the compound's efficacy against Escherichia coli and Klebsiella pneumoniae, it demonstrated significant inhibition of cell growth, indicating potential as an antibacterial agent.

-

Anticancer Properties

- Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells.

- Research Findings : A study reported that derivatives of similar compounds showed promising results in inhibiting tumor growth in vitro, warranting further investigation into the specific mechanisms involved.

Comparative Analysis

The unique structure of this compound allows for comparison with similar compounds. Below is a table summarizing the biological activities and properties of related compounds:

| Compound Name | Structure Variation | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Fluorine and iodine substitutions | Moderate | Promising |

| Methyl 3-amino-4-fluorobenzoate | Lacks iodine | Low | Minimal |

| Methyl 3-amino-4-iodobenzoate | Lacks fluorine | Moderate | Low |

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are being explored for their potential in drug development targeting specific diseases.

Synthesis Pathways

The compound can undergo various chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by other substituents.

- Oxidation and Reduction Reactions : The amino group can be oxidized to nitro derivatives or reduced to amines.

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-3-fluoro-5-iodobenzoate is widely used as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that are essential in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized and evaluated for anticancer activity. For instance, modifications to the amino group can enhance biological activity against specific cancer cell lines, demonstrating its potential in medicinal chemistry.

Pharmaceutical Development

The compound is actively investigated for its role in developing new pharmaceuticals. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug design.

Case Study: Targeting Enzyme Inhibition

Studies have illustrated that this compound derivatives can act as enzyme inhibitors. For example, compounds modified from this structure have shown promise in inhibiting certain kinases involved in cancer progression.

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for developing herbicides and pesticides. The fluorine and iodine substituents enhance the compound's bioactivity and stability in agricultural formulations.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited selective herbicidal activity against specific weed species, providing insights into its application in sustainable agriculture.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Amino Group Positioning: The amino group in 4-iodoaniline (position 4) lacks the ester functionality, limiting its utility in ester-based syntheses compared to this compound .

Pharmaceutical Intermediates

Preparation Methods

Starting Material and Initial Functionalization

- Starting material: Methyl 4-amino-3-fluorobenzoate or methyl 4-amino-3-fluoro-5-methylbenzoate derivatives are commonly used as precursors.

- Amino group introduction: Typically introduced by nitration of methyl benzoate followed by reduction of the nitro group to amino using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

- Acetyl protection: The amino group is often protected by acetylation (e.g., with acetic anhydride) to prevent undesired side reactions during halogenation steps.

Fluorination

- Electrophilic fluorination is performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® to introduce fluorine at the 3-position.

- Reaction conditions are optimized to avoid over-fluorination or degradation of the amino group, often requiring low temperature and inert atmosphere.

Iodination

- Iodination is achieved via electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- In some methods, benzyltrimethylammonium dichloroiodate is used as an iodinating agent in the presence of sodium bicarbonate to convert methyl 4-acetamido-5-chloro-2-hydroxybenzoate derivatives into the corresponding iodinated products.

- The iodination step is carefully controlled to avoid multiple iodination or side reactions, typically conducted at room temperature or slightly elevated temperatures for extended periods (e.g., 18 hours).

Deprotection and Final Functional Group Adjustments

- After halogenation, the acetyl protecting group on the amino function is removed by hydrolysis under basic conditions (e.g., potassium hydroxide in aqueous dioxane) to yield the free amino group.

- Purification is carried out by extraction, filtration, and chromatographic techniques to isolate the target methyl 4-amino-3-fluoro-5-iodobenzoate.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, dichloromethane, 0–10 °C, 4 h | Methyl p-acetamido-o-methoxybenzoate | 72.4 | Protects amino group |

| 2 | Chlorination | N-chlorosuccinimide, dichloroethane, 80 °C, 4 h | Methyl 2-hydroxy-4-acetamido-5-chlorobenzoate | 93.9 | Prepares for iodination |

| 3 | Iodination | Benzyltrimethylammonium dichloroiodate, NaHCO3, RT, 18 h | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | 85.8 | Introduces iodine at position 3 |

| 4 | Sonogashira coupling | Trimethylethynylsilicon, Pd catalyst, CuI, 70 °C, 6 h | Methyl 2-trimethylsilyl-4-acetamido-5-chlorobenzofuran-7-carboxylate | 69 | Optional step for further modifications |

| 5 | Deprotection/hydrolysis | KOH, water/dioxane, 70 °C, 8 h | 4-amino-5-chlorobenzofuran-7-carboxylic acid | 66.7 | Removes acetyl group |

Overall yield across six steps: approximately 24.2%

Alternative Approaches and Industrial Considerations

- Industrial synthesis may employ continuous flow reactors to improve reaction control, yield, and safety, especially for halogenation steps.

- Protecting groups and solvent choice (e.g., anhydrous DMF, THF) are critical for maximizing yield and purity.

- Catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira) can be used to introduce or modify substituents post-halogenation.

- Temperature control and inert atmosphere (nitrogen or argon) prevent side reactions and decomposition during sensitive steps like iodination and fluorination.

Analytical Validation of the Product

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern and functional groups; characteristic chemical shifts for aromatic protons and carbonyl carbons are diagnostic.

- Mass Spectrometry (LC-MS): Molecular ion peak at expected m/z (~325.97 for the iodo-fluoro-amino benzoate) confirms molecular weight and halogen incorporation.

- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm ensures >95% purity for research or pharmaceutical use.

Summary Table of Key Reagents and Conditions

| Functionalization Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, DCM, 0–10 °C | Amino group protection | Prevents side reactions |

| Chlorination | N-chlorosuccinimide, dichloroethane, 80 °C | Introduce chloro substituent | Precursor for iodination |

| Iodination | Benzyltrimethylammonium dichloroiodate, NaHCO3, RT | Electrophilic iodination | High regioselectivity |

| Sonogashira coupling | Pd catalyst, CuI, trimethylethynylsilicon, triethylamine, dioxane, 70 °C | Introduce alkynyl substituent | Optional modification step |

| Deprotection | KOH, water/dioxane, 70 °C | Remove acetyl protection | Yields free amino group |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 4-amino-3-fluoro-5-iodobenzoate, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step functionalization. For example, starting with a benzoic acid derivative, sequential introduction of amino, fluoro, and iodo groups is performed. The iodine atom may require protection during earlier steps to prevent undesired side reactions. Aromatic iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or metal-mediated coupling (e.g., Ullmann reaction). The methyl ester group is often introduced early via esterification to enhance solubility . Challenges include regioselectivity due to competing directing effects of amino and fluoro groups.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : The amino group (δ ~5–6 ppm as a broad singlet), fluorine (causing splitting in adjacent protons), and iodine (deshielding effects) produce distinct patterns. For example, in related compounds, the iodo substituent shifts aromatic protons downfield .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₇FINO₂: theoretical 311.96 g/mol). Fragmentation patterns help identify the ester and iodine groups.

- Elemental Analysis : Validates purity (>95% as per commercial standards ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the iodination step of Methyl 4-amino-3-fluorobenzoate precursors?

- Methodological Answer :

- Temperature Control : Reactions at 45–60°C minimize side products (e.g., di-iodination) while ensuring complete conversion, as seen in triazine syntheses .

- Catalyst Selection : CuI or Pd catalysts enhance regioselectivity. For example, CuI-mediated iodination of similar aryl amines achieves >80% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like KI improve iodine solubility .

Q. What strategies resolve contradictory data in the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Monitor hydrolysis of the ester group via HPLC at varying pH. Under basic conditions (pH >10), the ester hydrolyzes to the carboxylic acid, while acidic conditions (pH <3) preserve the ester but may protonate the amino group, altering reactivity .

- Stabilization Techniques : Use anhydrous storage (-20°C under argon) to prevent hydrolysis. For in situ applications, buffered solutions (pH 6–8) are recommended .

Q. How does the electronic effect of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its strong electron-withdrawing effect activates the aryl ring for nucleophilic attack. For example, in Pd-catalyzed cross-coupling, the reaction proceeds at 80°C with 2 mol% Pd(PPh₃)₄ and K₂CO₃ as base, yielding biaryl derivatives .

- Data Table :

| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 72–85 | |

| Ullmann Coupling | CuI | 110 | 65–78 |

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry as a precursor for targeted drug design?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors or radiolabeled probes. The iodine atom allows for radioisotope substitution (e.g., ¹²⁵I for imaging), while the amino group enables derivatization (e.g., amide bond formation with pharmacophores). For example, similar iodinated benzoates are used in PET tracer development .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tyrosine kinases). The fluorine atom’s electronegativity and iodine’s hydrophobic volume are critical for binding affinity.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data from analogues .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using literature protocols (e.g., from ) and compare melting points (reported range: 120–125°C).

- Standardized Characterization : Use high-purity solvents for NMR and calibrate instruments with reference compounds (e.g., ethyl aroylacetates ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.